molecular formula C13H13NO2 B1218863 4-(3,4-Dimethoxyphenyl)pyridine

4-(3,4-Dimethoxyphenyl)pyridine

Cat. No. B1218863
M. Wt: 215.25 g/mol
InChI Key: VQSAZLNDWODBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxyphenyl)pyridine is a phenylpyridine.

properties

Product Name

4-(3,4-Dimethoxyphenyl)pyridine

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)pyridine

InChI

InChI=1S/C13H13NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-9H,1-2H3

InChI Key

VQSAZLNDWODBDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate 4-(3,4-dimethoxyphenyl)pyridine and its isomeric 3-(3,4-dimethoxyphenyl)pyridine and 2-(3,4-dimethoxyphenyl)pyridine were prepared as follows. To a stirred mixture cooled in an ice-salt bath and containing 200 g. of 4-aminoveratrole, 400 ml. of concentrated hydrochloric acid and 100 ml. of water was added a solution containing 102 g. of sodium nitrite in 180 ml. of water over a two hour period, while maintaining a reaction temperature below 5° C. during this addition. The reaction mixture was stirred further for an additional fifteen minutes and then added slowly over a period of about two and one-half hours to 2 l. of stirred pyridine preheated to 40° C., keeping the internal temperature between 45°-55° C. The mixture was then heated on A steam bath for one hour, allowed to stand at room temperature overnight (about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath. To the residue was added 400 ml. of concentrated hydrochloric acid and 600 ml. of water and the mixture was slurried well. The mixture was extracted with three 600 ml. portions of chloroform. The aqueous layer was treated with decolorizing charcoal and filtered. The filtrate was made basic by adding aqueous ammonia and the oily product that separated was extracted with chloroform. The chloroform was distilled off in vacuo to yield 165.7 g. of an oily product, which consisted of a mixture of the three isomeric 4-, 3-, and 2-(3,4-dimethoxyphenyl)pyridines. These three isomers were separated by chromatography using 2 kg. of silica gel column set in a 2 l. sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether alone and than 2% methanol in ether. Evaporation of the ether eluate yielded 67.8 g. of 2-(3,4-dimethoxyphenyl)pyridine, m.p. 76°- 78° C. Evaporation of the 2% methanol-in-ether eluate yielded a mixture of the 3- and 4-isomers, 45.6 g., as a semi-solid, which was crystallized from ether to produce 24.8 g. of 4-(3,4-dimethoxyphenyl)pyridine, m.p. 101°-103° C. The mother liquor was combined with another faction which contained a mixture of 30.8 g. of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above. There was then obtained another 15 g. of the 2-isomer and the remaining mixture, predominantly the 3-isomer, was dissolved in 6N HCl, 300 ml., and the solution treated with decolorizing charcoal. The filtrate was concentrated on a rotary-evaporator to yield a greenish residue, which was recrystallized from isopropyl alcohol to produce 33 g. of 3-(3,4-dimethoxyphenyl)pyridine hydrochloride, m.p. 198°-200° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-(3,4-dimethoxyphenyl)pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
3-(3,4-dimethoxyphenyl)pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(3,4-Dimethoxyphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(3,4-Dimethoxyphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(3,4-Dimethoxyphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(3,4-Dimethoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.